N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-5-4-6-13(11(9)3)18-14(20)12-7-17-16-19(15(12)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLFZLJVNDSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or amines.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit topoisomerase II, leading to the disruption of DNA replication and cell division . The exact pathways involved depend on the specific biological context and the target cells or organisms .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The thiazolo[3,2-a]pyrimidine core is conserved across analogs, but substituents at the carboxamide and aryl groups vary significantly, influencing molecular weight, solubility, and bioactivity:
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects : Fluorine substituents in the 2,6-difluorophenyl analog may improve metabolic stability and binding affinity through electronegative interactions .
- Crystallography : X-ray studies of ethyl carboxylate analogs reveal a puckered pyrimidine ring (flattened boat conformation) and dihedral angles >80° between fused rings, suggesting conformational rigidity critical for target engagement .
Biological Activity
N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a notable compound within the thiazolopyrimidine family, recognized for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its potential applications in medicinal chemistry, particularly in oncology and infectious diseases.
Structural Characteristics
The compound features a thiazole ring fused to a pyrimidine , with specific substitutions that enhance its biological interactions. The presence of the dimethylphenyl group and the carboxamide functional group contributes to its unique reactivity and stability, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit enzymes crucial for cancer cell survival, including RNase H , which plays a role in HIV replication. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The thiazolopyrimidine derivatives are also recognized for their antimicrobial properties. Preliminary studies show that this compound can inhibit the growth of several pathogenic bacteria and fungi. Specifically:
- Antitubercular Activity: In vitro assays indicate potential efficacy against Mycobacterium tuberculosis, although further studies are needed to confirm these results.
- Broad-Spectrum Antimicrobial Activity: The compound has shown activity against drug-resistant strains of bacteria and fungi, with MIC values comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1 | |
| Candida albicans | 0.5 | |
| Mycobacterium tuberculosis | TBD |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound acts as an enzyme inhibitor targeting critical pathways in both cancerous and microbial cells.
- Interference with Viral Replication: It may disrupt viral replication processes by inhibiting essential viral enzymes.
Case Studies
Several case studies have highlighted the efficacy of thiazolopyrimidine derivatives in clinical settings:
-
A study on the efficacy of thiazolopyrimidine compounds against resistant strains of Staphylococcus aureus demonstrated that modifications in the chemical structure significantly enhanced antibacterial activity.
"Compounds with specific substitutions showed improved selectivity and potency against resistant strains" .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
- Methodological Answer : Thiazolo[3,2-a]pyrimidine scaffolds are commonly synthesized via cyclocondensation reactions. For example, 2-amino-2-thiazolines can react with tricarbonylmethane derivatives under reflux conditions in ethanol or DMF to form the core structure . Substituted benzylidene groups (e.g., 4-carboxybenzylidene) are introduced via Knoevenagel condensation, requiring anhydrous conditions and catalytic acetic acid . Purification typically involves column chromatography or recrystallization from DMF/ethanol mixtures . Adaptations for the target compound would involve substituting the phenyl group with 2,3-dimethylphenyl and optimizing reaction stoichiometry.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–C = 0.003–0.004 Å), torsion angles (e.g., C11–C16–C15–C14 = 0.9°), and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- NMR/IR spectroscopy : H NMR confirms substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm), while IR identifies carbonyl stretches (C=O at ~1700 cm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Q. How can the reactivity of the 5-oxo group and carboxamide moiety be exploited for derivatization?
- Methodological Answer : The 5-oxo group undergoes nucleophilic substitution with amines or hydrazines to form hydrazones or Schiff bases, while the carboxamide can participate in hydrolysis (acid/base-mediated) to yield carboxylic acids or react with alkyl halides for N-alkylation . For example, ethyl esters (e.g., ) are hydrolyzed to carboxylic acids using NaOH/EtOH (70°C, 6 hours) .
Advanced Research Questions
Q. What intermolecular forces govern the crystal packing of thiazolo[3,2-a]pyrimidine derivatives, and how do they influence physicochemical properties?
- Methodological Answer : SCXRD data (e.g., ) reveal that packing is stabilized by:
- Hydrogen bonds : Between carbonyl oxygen (O5) and N–H groups (e.g., N2–H…O5, 2.89 Å) .
- π-π interactions : Between aromatic rings (e.g., phenyl and benzylidene groups) with centroid distances of 3.6–3.8 Å .
- Van der Waals forces : Dominant in trimethoxy-substituted derivatives due to steric hindrance .
- These interactions affect solubility (DMF > ethanol) and melting points (250–300°C range) .
Q. How do substituents at the 2- and 5-positions influence conformational dynamics and bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., 4-carboxybenzylidene) : Increase planarity of the thiazolo-pyrimidine core (torsion angle C9–S1–C2–C3 = -2.7°), enhancing π-π stacking and antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .
- Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) : Introduce steric strain (C20–C21–C22–C23 = -1.9°), reducing reactivity but improving thermal stability .
Q. What strategies are employed to resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Dose-response profiling : Compare IC values for derivatives with varying substituents (e.g., 3-nitrophenyl vs. 4-methoxyphenyl) .
- Molecular docking : Use software like AutoDock Vina to correlate binding affinity (e.g., to E. coli DNA gyrase) with substituent electronic profiles .
- Statistical analysis : Apply ANOVA to assess significance of bioactivity differences (p < 0.05) .
Q. How can computational chemistry predict the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
